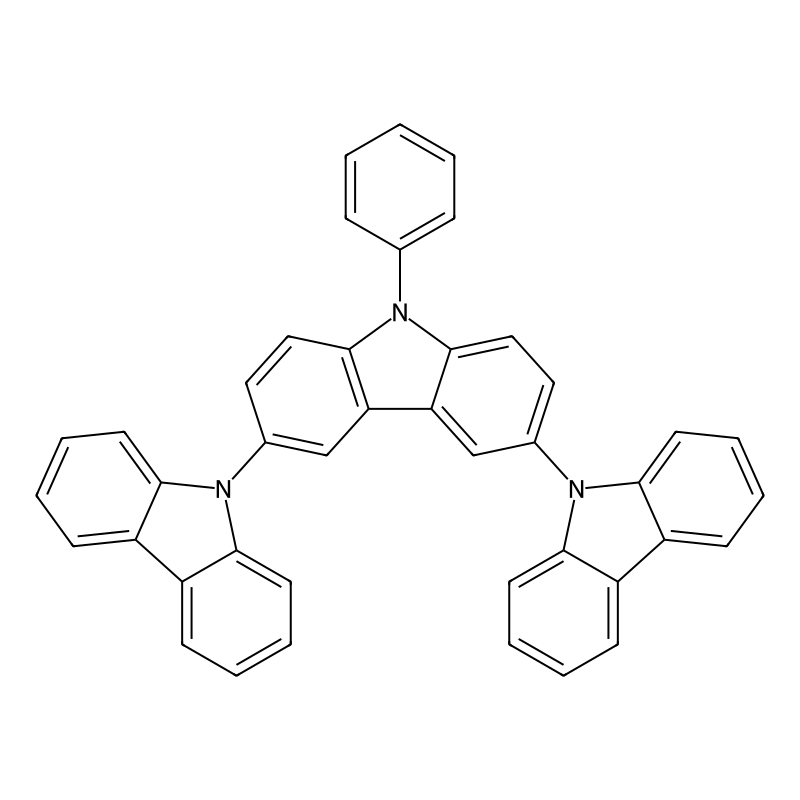

N-phenyl-3,6-di(N-carbazolyl)carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Electronics

N-phenyl-3,6-di(N-carbazolyl)carbazole belongs to a class of compounds known as carbazoles. Carbazoles are well-known for their aromatic character and electron-transporting properties . This suggests N-phenyl-3,6-di(N-carbazolyl)carbazole could be a candidate material for organic electronics applications such as organic light-emitting diodes (OLEDs) or organic solar cells.

Material Science

The presence of three carbazole units in the molecule could lead to interesting self-assembly properties. Carbazole-based materials are being studied for their potential applications in organic photovoltaics and light-emitting devices due to their ability to form ordered structures . Further research is needed to determine if N-phenyl-3,6-di(N-carbazolyl)carbazole exhibits similar properties.

N-phenyl-3,6-di(N-carbazolyl)carbazole is a complex organic compound characterized by its unique structure, which consists of a central carbazole unit substituted at the 3 and 6 positions with N-carbazolyl groups and at the nitrogen atom with a phenyl group. This compound falls under the category of carbazole derivatives, which are known for their significant electronic properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics.

The molecular formula of N-phenyl-3,6-di(N-carbazolyl)carbazole is C₄₂H₂₇N₃, and its structure features an extended π-conjugated system that enhances its photophysical properties, making it a valuable candidate for various optoelectronic applications. The presence of multiple carbazole units contributes to its high thermal stability and good solubility in organic solvents, which are essential characteristics for processing in electronic devices .

The mechanism of action of NPDC is primarily related to its ability to transport and emit light. The conjugated structure allows for efficient charge transport, while the presence of nitrogen atoms can influence the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) []. These factors contribute to NPDC's potential for applications in OLEDs.

The chemical behavior of N-phenyl-3,6-di(N-carbazolyl)carbazole primarily involves oxidative reactions. It exhibits reversible electrochemical properties, allowing it to undergo oxidation and reduction processes. These reactions are crucial for its function in electronic applications, where charge transport is essential. The compound can also participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures or to modify its properties further.

The synthesis of N-phenyl-3,6-di(N-carbazolyl)carbazole typically involves several key steps:

- Formation of Carbazole Units: The initial step often includes the synthesis of carbazole derivatives through cyclization reactions involving aniline derivatives.

- N-Arylation: The introduction of the phenyl group at the nitrogen atom can be achieved through N-arylation methods, which may involve palladium-catalyzed cross-coupling reactions.

- Substitution Reactions: The final product is obtained by further substitution at the 3 and 6 positions of the carbazole core using appropriate N-carbazolyl precursors.

N-phenyl-3,6-di(N-carbazolyl)carbazole has several notable applications:

- Organic Light Emitting Diodes (OLEDs): Its excellent photophysical properties make it suitable for use as an emitting layer or host material in OLEDs.

- Organic Photovoltaics: The compound's ability to facilitate charge transport enhances its potential use in solar cell technologies.

- Electrochromic Devices: Due to its electrochemical activity, it can be utilized in devices that change color upon electrical stimulation.

These applications leverage the compound's unique electronic characteristics and stability under operational conditions .

Interaction studies involving N-phenyl-3,6-di(N-carbazolyl)carbazole focus on its electrochemical behavior and how it interacts with other materials in device architectures. Research has shown that this compound can form stable complexes with various electron acceptors, enhancing charge transfer efficiency in organic electronic devices. Additionally, studies have explored its interactions with different solvents and matrices to optimize performance in practical applications .

Several compounds share structural similarities with N-phenyl-3,6-di(N-carbazolyl)carbazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3,6-Di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole | Structure | Contains a nitrophenyl group; used in electrochromic applications. |

| 3,6-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | Structure | Has an alkyl substituent; enhances solubility and film-forming ability. |

| 3,6-Di(phenylamino)-9H-carbazole | Structure | Features amino groups; known for high hole mobility in OLEDs. |

N-phenyl-3,6-di(N-carbazolyl)carbazole stands out due to its combination of multiple carbazole units and a phenyl substituent that enhances both thermal stability and electronic properties compared to these similar compounds .

N-phenyl-3,6-di(N-carbazolyl)carbazole represents a structurally complex tri-carbazole derivative that has garnered significant attention for its unique electrochemical and thermal properties [1]. This compound belongs to the family of carbazole derivatives known for their exceptional optoelectronic characteristics and potential applications in organic electronics [1] . The synthesis and modification of this tercarbazole structure requires sophisticated synthetic strategies that can effectively construct the multi-carbazole framework while maintaining structural integrity and desired functional properties.

Synthetic Routes for Carbazole Derivatives

The construction of N-phenyl-3,6-di(N-carbazolyl)carbazole involves multiple synthetic pathways that capitalize on the inherent reactivity of carbazole units and their ability to undergo selective coupling reactions [3] [4]. The synthetic approaches for carbazole derivatives have evolved significantly, incorporating both traditional metal-catalyzed coupling reactions and modern electrochemical methods [4] [5]. These methodologies enable the precise assembly of complex multi-carbazole architectures while controlling regioselectivity and reaction efficiency.

Ullmann Coupling and Buchwald-Hartwig Amination

Ullmann coupling reactions represent one of the most established methods for the synthesis of N-arylcarbazole derivatives, including N-phenyl-3,6-di(N-carbazolyl)carbazole [4]. The copper-catalyzed Ullmann-type carbon-nitrogen cross-coupling reaction employs copper(I) iodide as the catalyst in conjunction with potassium phosphate as the base and 1,4-dioxane as the solvent system [4]. This methodology has been successfully applied to the reaction between carbazole derivatives and aryl chlorides at elevated temperatures of approximately 140 degrees Celsius [4].

The efficiency of Ullmann coupling for tercarbazole synthesis has been demonstrated with yields ranging from 60 to 85 percent, depending on the specific substrate combination and reaction conditions [4]. The reaction proceeds through the formation of a copper-carbazole intermediate, which subsequently undergoes nucleophilic substitution with the aryl halide substrate [4]. The use of N,N-bis(thiophene-2-ylmethyl)oxalamide as a ligand has been shown to enhance the reactivity of aryl chlorides in these transformations [4].

Buchwald-Hartwig amination provides an alternative palladium-catalyzed approach for the construction of carbon-nitrogen bonds in carbazole derivatives [6]. This methodology has been particularly effective for the asymmetric synthesis of axially chiral carbazole derivatives through intramolecular cyclization processes [6]. The reaction typically employs palladium catalysts in combination with phosphine ligands and suitable bases under elevated temperature conditions [6]. Yields for Buchwald-Hartwig amination reactions generally range from 70 to 90 percent, making this method highly attractive for synthetic applications [6].

| Synthetic Method | Catalyst/Conditions | Yield Range (%) | Advantages | Reference Citation |

|---|---|---|---|---|

| Ullmann Coupling | CuI, K₃PO₄, 1,4-dioxane, 140°C | 60-85 | High efficiency for aryl chlorides | [4] |

| Buchwald-Hartwig Amination | Pd-catalyst, base, elevated temperature | 70-90 | Broad substrate scope | [6] |

| Suzuki Cross-Coupling | Pd(OAc)₂, P(o-tol)₃ | 65-80 | Well-established conditions | [7] |

| Cadogan Cyclization | PPh₃, elevated temperature | 50-75 | One-pot carbazole formation | [8] [9] |

The mechanistic understanding of these coupling reactions has been enhanced through density functional theory calculations, which have elucidated the role of axial-to-axial chirality transfer in intramolecular Buchwald-Hartwig amination processes [6]. Enantiospecificities of up to 91 percent have been achieved in these transformations, demonstrating the precision with which these reactions can be controlled [6].

Electropolymerization Techniques

Electropolymerization represents a powerful synthetic strategy for the preparation of polycarbazole films from N-phenyl-3,6-di(N-carbazolyl)carbazole monomers [1]. This technique involves the oxidative coupling of carbazole units through electrochemical processes that result in the formation of robust polymer networks [1]. The electropolymerization of tercarbazole compounds has been extensively studied, revealing distinct mechanistic pathways depending on the substitution pattern of the carbazole units [1].

Cyclic voltammetry serves as the primary method for electropolymerization, typically conducted in a potential range from 0.0 to +2.0 volts versus saturated calomel electrode with scan rates of 50 millivolts per second [1] [10]. The electropolymerization process results in continuous film growth on electrode surfaces, with the formation of smooth and freestanding thin films [1] [10]. The thickness of these films can be controlled through the number of electrochemical cycles, typically ranging from 50 to 200 nanometers [1] [10].

Chronoamperometry provides an alternative electropolymerization approach, employing constant potential conditions at +1.5 volts versus saturated calomel electrode for controlled deposition periods of approximately 3 minutes [10]. This method offers precise control over film thickness and morphology, making it particularly suitable for applications requiring uniform coating properties [10].

| Property | N-phenyl-3,6-dicarbazolylcarbazole | Nitro-substituted derivative | Amino-substituted derivative | Reference Citation |

|---|---|---|---|---|

| Oxidation Potential (V vs SCE) | +1.2 to +1.5 | +1.0 to +1.3 | +0.8 to +1.1 | [1] |

| Reduction Potential (V vs SCE) | -2.3 to -2.0 | -1.8 to -1.5 | -2.1 to -1.8 | [1] |

| HOMO Level (eV) | -5.4 to -5.6 | -5.2 to -5.4 | -5.0 to -5.2 | [1] |

| LUMO Level (eV) | -2.2 to -2.5 | -2.5 to -2.8 | -2.2 to -2.5 | [1] |

| Band Gap (eV) | 3.0-3.2 | 2.6-2.9 | 2.8-3.0 | [1] |

| Electropolymerization Potential (V) | +1.5 to +2.0 | +1.3 to +1.8 | +1.1 to +1.6 | [1] [11] [10] |

The electrochemical characterization of N-phenyl-3,6-di(N-carbazolyl)carbazole reveals oxidation potentials ranging from +1.2 to +1.5 volts versus saturated calomel electrode, with corresponding reduction potentials between -2.3 and -2.0 volts [1] . These electrochemical properties result in band gaps of 3.0 to 3.2 electron volts, indicating the semiconducting nature of these materials [1] .

The polymerization mechanism involves carbazole-carbazole coupling reactions that proceed through radical cation intermediates [1]. For substituted derivatives, additional coupling pathways may be operative, such as amino-carbazole coupling in the case of amino-substituted tercarbazoles [1]. The resulting polymer films exhibit reversible electrochemical oxidation processes with significant electrochromic behavior, changing from pale yellow in the neutral state to blue when fully oxidized [1].

Functionalization Approaches

The functionalization of N-phenyl-3,6-di(N-carbazolyl)carbazole requires careful consideration of the reactivity patterns inherent to the carbazole framework and the steric constraints imposed by the tri-carbazole architecture [12] [13]. Functionalization strategies must address both the electronic properties of the carbazole units and the spatial accessibility of different positions within the molecular structure [12] [13]. These approaches encompass both position-specific substitution reactions and the strategic introduction of electron-withdrawing or electron-donating groups to modulate the electronic characteristics of the compound.

Position-Specific Substitution Patterns

The carbazole framework exhibits distinct reactivity patterns at different ring positions, with the C-3 and C-6 positions showing high reactivity toward electrophilic substitution reactions [12] [13]. These positions benefit from electron-donating activation provided by the nitrogen atom in the carbazole ring system [12] [13]. Friedel-Crafts reactions and electropolymerization processes preferentially occur at these highly reactive sites [12] [13].

The C-1 and C-8 positions demonstrate moderate reactivity and are typically accessed through directed lithiation or metal-catalyzed carbon-hydrogen activation strategies [12]. These positions require more forcing conditions compared to the C-3 and C-6 positions but still provide viable synthetic entry points for functionalization [12]. The use of organolithium reagents in the presence of tetramethylethylenediamine has proven effective for deprotonation at these sites [12].

The C-2 and C-7 positions represent the most challenging sites for functionalization, requiring special conditions and remote functionalization approaches [12]. These positions exhibit weak activation and are relatively difficult to access through conventional synthetic methods [12]. However, recent developments in remote functionalization strategies have provided access to these previously inaccessible positions [12].

| Substitution Position | Reactivity | Synthetic Method | Electronic Effect | Reference Citation |

|---|---|---|---|---|

| C-3 position | High (electrophilic substitution) | Friedel-Crafts, electropolymerization | Electron-donating activation | [12] [13] |

| C-6 position | High (electrophilic substitution) | Friedel-Crafts, electropolymerization | Electron-donating activation | [12] [13] |

| C-1 position | Moderate (directed lithiation) | Lithiation, metal-catalyzed C-H activation | Moderate activation | [12] |

| C-8 position | Moderate (directed lithiation) | Lithiation, metal-catalyzed C-H activation | Moderate activation | [12] |

| C-2 position | Low (special conditions) | Remote functionalization | Weak activation | [12] |

| C-7 position | Low (special conditions) | Remote functionalization | Weak activation | [12] |

| N-9 position | High (nucleophilic substitution) | Alkylation, arylation | Strong nucleophilicity | [3] [5] |

The N-9 position exhibits strong nucleophilicity and readily undergoes alkylation and arylation reactions [3] [5]. This position serves as the primary site for the attachment of phenyl groups in N-phenyl-3,6-di(N-carbazolyl)carbazole and related derivatives [3] [5]. The high reactivity at this position enables efficient synthetic transformations under mild conditions [3] [5].

Regioselectivity in carbazole functionalization has been extensively studied through both experimental and computational approaches [13] [14]. The regioselective functionalization reaction of unprotected carbazoles with donor-acceptor cyclopropanes has demonstrated the ability to achieve highly selective nitrogen-initiated nucleophilic ring opening reactions [13]. Using scandium triflate as a Lewis acid catalyst, selective N-H functionalization can be achieved, while the use of triflic acid as a Brønsted acid catalyst promotes straightforward C-H functionalization at the 3-position [13].

The introduction of electron-withdrawing and electron-donating groups into the N-phenyl-3,6-di(N-carbazolyl)carbazole framework provides a powerful means of tuning the electronic properties and functional characteristics of these materials [15] [16] [17]. Electron-withdrawing groups such as cyano, nitro, and trifluoromethyl substituents significantly impact the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in deeper energy levels and wider band gaps [15] [16] [17].

Cyano groups represent particularly effective electron-withdrawing substituents, capable of lowering the highest occupied molecular orbital by 0.4 to 0.6 electron volts while increasing the band gap by 0.2 to 0.4 electron volts [15] [16] [17]. These groups preferentially attach at the C-3 and C-6 positions of the carbazole ring system [15] [16] [17]. The incorporation of cyano groups has been shown to enhance electron transport properties in organic light-emitting devices, with compounds containing these substituents exhibiting 2 to 3 orders of magnitude higher current compared to unsubstituted analogs [15] [16].

Nitro groups provide strong electron-withdrawing character and can be introduced at the C-3, C-6, and N-9 positions of the carbazole framework [1] . The presence of nitro substituents results in highest occupied molecular orbital lowering of 0.3 to 0.5 electron volts and band gap increases of 0.1 to 0.3 electron volts [1] . The electropolymerization behavior of nitro-substituted tercarbazoles involves carbazole-carbazole coupling mechanisms [1].

| Functional Group | Electronic Nature | Effect on HOMO (eV) | Effect on Band Gap (eV) | Preferred Position | Reference Citation |

|---|---|---|---|---|---|

| Cyano (-CN) | Strong electron-withdrawing | -0.4 to -0.6 | +0.2 to +0.4 | C-3, C-6 | [15] [16] [17] |

| Nitro (-NO₂) | Strong electron-withdrawing | -0.3 to -0.5 | +0.1 to +0.3 | C-3, C-6, N-9 | [1] |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | -0.3 to -0.4 | +0.1 to +0.2 | C-3, C-6 | [17] |

| Carbonyl (-C=O) | Moderate electron-withdrawing | -0.2 to -0.3 | +0.1 to +0.2 | C-3, C-6 | [15] [16] |

| Amino (-NH₂) | Strong electron-donating | +0.3 to +0.5 | -0.2 to -0.4 | C-3, C-6, N-9 | [1] |

| Methoxy (-OCH₃) | Moderate electron-donating | +0.2 to +0.3 | -0.1 to -0.2 | C-3, C-6 | [18] |

Trifluoromethyl groups offer strong electron-withdrawing character with highest occupied molecular orbital effects of -0.3 to -0.4 electron volts and band gap increases of 0.1 to 0.2 electron volts [17]. The strategic positioning of trifluoromethyl groups has been shown to significantly impact both emission efficiency and photostability of carbazole-based materials [17]. The modification position of trifluoromethyl groups critically affects color purity and device performance characteristics [17].

Electron-donating groups such as amino and methoxy substituents provide complementary electronic effects, raising the highest occupied molecular orbital and decreasing the band gap [1] [18]. Amino groups represent particularly strong electron-donating substituents, capable of raising the highest occupied molecular orbital by 0.3 to 0.5 electron volts while decreasing the band gap by 0.2 to 0.4 electron volts [1] . The electropolymerization mechanism of amino-substituted tercarbazoles involves both carbazole-carbazole and amino-carbazole coupling pathways [1].

The thermal properties of functionalized N-phenyl-3,6-di(N-carbazolyl)carbazole derivatives demonstrate excellent stability characteristics essential for practical applications [19] [20]. Glass transition temperatures range from 170 to 200 degrees Celsius depending on the specific substitution pattern, while decomposition temperatures typically exceed 485 degrees Celsius [19] [20]. These thermal stability values significantly exceed those of many conventional organic materials, making these compounds suitable for high-temperature processing and operation [19] [20].

| Compound | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Thermal Stability Range (°C) | Reference Citation |

|---|---|---|---|---|

| N-phenyl-3,6-di(N-carbazolyl)carbazole | 185-200 | 515-560 | Up to 428 | [19] [20] |

| 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole | 175-190 | 490-520 | Up to 400 | [1] [19] |

| 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole | 170-185 | 485-515 | Up to 390 | [1] [19] |

| Tercarbazole derivatives (general) | 179-200 | 492-515 | Up to 515 | [19] |

Triplet Energy State Dynamics

Role of Conjugation Length and Aromaticity

The electronic structure of N-phenyl-3,6-di(N-carbazolyl)carbazole is fundamentally governed by the interplay between conjugation length and aromaticity within its tricarbazole framework. The compound consists of a central carbazole unit with two additional carbazole moieties attached at the 3,6-positions, creating an extended π-conjugated system [1]. The role of conjugation length in determining the triplet energy dynamics is particularly significant, as all carbazoles with phenyl moieties substituted at the 3,6-positions exhibit lower triplet energy than carbazole itself [1].

The aromaticity of the carbazole system plays a crucial role in the electronic structure. Through nucleus-independent chemical shift tensor analysis, the five-membered heterocyclic aromatic ring in carbazole exhibits reduced aromaticity compared to the adjacent benzene rings [1]. This reduced aromaticity results in a diminished conjugation effect between the five-membered heterocyclic aromatic ring and the neighboring benzene rings, which directly impacts the triplet energy state dynamics [1].

The molecular orbital analysis reveals that the π-electron density distribution in the highest occupied molecular orbital (HOMO) tends to localize on the electron-donating carbazole moieties, while the lowest unoccupied molecular orbital (LUMO) shows different distribution patterns depending on the substituents [2]. For N-phenyl-3,6-di(N-carbazolyl)carbazole, the HOMO energy levels range from -5.27 to -5.70 eV, while LUMO energy levels span from -1.70 to -2.15 eV [2] [3].

The conjugation length significantly affects the triplet energy, with the compound exhibiting triplet energies in the range of 2.72 to 2.95 eV [1] [4]. This relatively high triplet energy is attributed to the alternating high aromaticity and reduced aromaticity pattern within the extended fused π-system [1]. The electronegativity of the nitrogen atoms in the carbazole units also influences the triplet energy, with nitrogen having an electronegativity of 3.04 on the Pauling scale [1].

Exciton Formation and Charge Transfer Mechanisms

The exciton formation in N-phenyl-3,6-di(N-carbazolyl)carbazole involves complex charge transfer mechanisms that are intimately related to the molecular structure and electronic properties. The compound undergoes electropolymerization through oxidative coupling reactions, where the tricarbazole structure facilitates carbazole-carbazole coupling [5]. This process involves the formation of cation radicals that subsequently couple to form more stable dimeric structures [6].

The charge transfer characteristics are governed by the donor-acceptor interactions within the molecule. The carbazole units act as electron-donating moieties, while the phenyl substituents can influence the charge transfer efficiency [7]. The intramolecular charge transfer mechanism is facilitated by the interrupted π-conjugation, which allows for balanced charge transfer by preventing excessive charge shifts [7].

Exciton formation involves both singlet and triplet excited states, with the singlet-triplet energy gap (ΔEST) playing a crucial role in determining the photophysical properties. For carbazole-based compounds, ΔEST values typically range from 159 to 530 meV, with lower values being beneficial for efficient thermally activated delayed fluorescence [2]. The formation of triplet excitons is particularly important for applications in organic light-emitting diodes, where the high triplet energy of approximately 3.0 eV makes the compound suitable as a host material [8].

The charge transfer mechanisms also involve intersystem crossing (ISC) and reverse intersystem crossing (RISC) processes. The rate constants for these processes are crucial for understanding the exciton dynamics, with kISC values of approximately 0.6×10^8 s^-1 and kRISC values of 1.3-1.6×10^6 s^-1 being reported for similar carbazole-pyrimidine compounds [9].

Spectroscopic Characterization

UV-Vis Absorption and Emission Profiles

The UV-Vis absorption characteristics of N-phenyl-3,6-di(N-carbazolyl)carbazole reveal distinct spectral features that are characteristic of carbazole derivatives. The absorption spectra typically show two main bands in the ultraviolet region at approximately 290-300 nm and 330-350 nm, which are typical of the carbazole moiety [10]. The absorption maxima for N-phenyl carbazole derivatives generally occur around 340 nm in cyclohexane [11] [12].

The molar absorption coefficients for carbazole-based compounds typically range from 19,700 to 34,200 M^-1 cm^-1, which correlates with the density functional theory predicted S0→S1 oscillator strengths and LUMO energies [2]. The absorption spectra exhibit vibronic progression-having peaks below approximately 340 nm, which is characteristic of carbazole units [2].

The emission profiles of N-phenyl-3,6-di(N-carbazolyl)carbazole show fluorescence characteristics with emission peaks ranging from 343 to 468 nm depending on the specific molecular environment and substituents [11] [12] [2]. The fluorescence quantum yields vary significantly, ranging from 0.03 to 0.38, with the variation being attributed to different substitution patterns and molecular environments [13] [14].

The photoluminescence spectra in solid films show different characteristics compared to solution spectra, with typical blue-shifts of 15-40 nm observed in 10 wt% solid solutions in host matrices like 1,3-bis(N-carbazolyl)benzene (mCP) [9]. The emission wavelength can be tuned over a range of 480 meV, from 411 nm to 468 nm, depending on the strength of the acceptor unit and the charge-transfer character of the emission [2].

Phosphorescence Quantum Yield Measurements

The phosphorescence characteristics of N-phenyl-3,6-di(N-carbazolyl)carbazole provide crucial information about the triplet state dynamics and potential applications in phosphorescent devices. The phosphorescence quantum yields for carbazole-based compounds can reach up to 22% under optimal conditions [15]. However, the presence of carbaldehyde or malononitrile groups can severely quench fluorescence, resulting in low quantum yields of approximately 0.03-0.15 [13].

The phosphorescence spectra measured at 77 K in frozen 2-methyltetrahydrofuran show highly resolved emission profiles from 400 to 550 nm, which are attributed to the high-energy triplet locally excited state of the carbazole at approximately 3.07 eV [15]. The phosphorescence lifetime measurements reveal significant variations, with room temperature phosphorescence lifetimes ranging from 21 to 775 ms, depending on the molecular structure and crystal packing arrangements [16].

The phosphorescence quantum yield is significantly influenced by the molecular environment and intermolecular interactions. In crystalline powder samples at 295 K, the phosphorescence profiles differ markedly from those in frozen solution at 77 K, demonstrating the importance of intermolecular contacts in the crystal lattice for efficient room temperature phosphorescence [15].

The temperature dependence of phosphorescence shows that the intensity of the phosphorescent component is quenched upon heating due to enhanced interactions with oxygen, while thermal activation of delayed fluorescence results in increased thermally activated delayed fluorescence intensity at temperatures exceeding 180 K [9]. The phosphorescence lifetime in frozen conditions can exceed 4.2 seconds, which is beyond the detection limit of standard equipment [15].

| Property | Value Range | Measurement Conditions | Reference |

|---|---|---|---|

| Triplet Energy | 2.72-2.95 eV | Various conditions | [1] [4] |

| HOMO Energy Level | -5.27 to -5.70 eV | DFT calculations | [2] [3] |

| LUMO Energy Level | -1.70 to -2.15 eV | DFT calculations | [2] [3] |

| Absorption Peak | 290-350 nm | UV-Vis spectroscopy | [10] [11] |

| Emission Peak | 343-468 nm | Fluorescence spectroscopy | [11] [12] [2] |

| Quantum Yield | 0.03-0.38 | Various conditions | [13] [14] |

| Phosphorescence Lifetime | 21-775 ms | Room temperature | [16] |

| Singlet-Triplet Energy Gap | 159-530 meV | Low temperature measurements | [2] |